Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. It is characterized by the presence of bromine, chlorine, and sulfonyl functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the bromination and chlorosulfonation of pyridine derivatives. One common method starts with 4-bromo-2-methylpyridine, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors designed to handle corrosive reagents like chlorosulfonic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Oxidation: Oxidative reactions can modify the pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while reduction can produce a hydroxyl or alkyl-substituted product.
Scientific Research Applications
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate is used in various scientific research applications, including:
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorosulfonyl makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: A precursor in the synthesis of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate.
2-Bromo-6-methylpyridine: Another brominated pyridine derivative used in organic synthesis.
4-Bromo-2-cyanopyridine: A compound with similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5BrClNO4S |
---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
methyl 4-bromo-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrClNO4S/c1-14-7(11)5-2-4(8)3-6(10-5)15(9,12)13/h2-3H,1H3 |
InChI Key |
MVVVTWWKURDTBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.